molecular formula C11H8N4 B1311329 3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine CAS No. 947-88-6

3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine

Cat. No. B1311329
CAS RN: 947-88-6
M. Wt: 196.21 g/mol
InChI Key: UOTWLIQIOIIOSS-UHFFFAOYSA-N
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Description

“3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” is a chemical compound with the molecular formula C11H8N4 . It has been studied for its ring-chain isomerism .


Synthesis Analysis

The synthesis of “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” involves an experimental and theoretical study of the ring-chain isomerism of 3-(pyridin-2-yl)[1,2,3]triazolo[1,5-a]quinoline derivatives into 2-([1,2,3]triazolo[1,5-a]pyridin-3-yl)quinoline derivatives . The rearrangement is influenced by steric and electronic effects of the substituents present on the quinoline ring .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” has been studied using techniques such as 1H NMR and DFT . The compound undergoes ring-chain isomerisation to afford two different structures depending on the electronic and steric properties of substituents .


Chemical Reactions Analysis

The chemical reactions of “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” involve ring-chain isomerisation . This isomerisation is influenced by the steric and electronic effects of the substituents present on the quinoline ring .

Scientific Research Applications

Synthesis and Characterization

3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine and its derivatives have been synthesized using various methods. For instance, El-Kurdi et al. (2021) used the chlorinated agent NCS for hydrazones under mild conditions to synthesize triazolopyridines, including 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine. These compounds were characterized by techniques like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).

Chemical Properties and Applications

  • Ligand Properties and Complex Formation : Triazolopyridines, including the 3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine, are known for their interesting ligand properties. They can form polynuclear complexes with different metal ions, making them useful in chemical synthesis and potentially in various applications like catalysis and materials science (Jones & Abarca, 2010).

  • Synthesis of Novel Derivatives : New derivatives of 3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine have been synthesized for various applications. Abarca et al. (2006) synthesized fluorescent derivatives via Suzuki cross-coupling reactions, highlighting their potential use in fluorescence-based applications (Abarca et al., 2006).

  • Pharmacological Interest : While not used as pharmaceutical compounds, preliminary studies of the pharmacological interest of some triazolopyridines have been conducted. They have been evaluated as potential cardiovascular agents and neural nitric oxide synthase inhibitors, indicating a scope for medical research and drug development (Jones & Abarca, 2010).

Future Directions

The future directions of research on “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” could involve further exploration of its potential in medical applications, such as cancer immunotherapy . Additionally, the compound’s ring-chain isomerism and the effects of various substituents on this isomerism could be areas of continued study .

properties

IUPAC Name

3-pyridin-2-yltriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-3-7-12-9(5-1)11-10-6-2-4-8-15(10)14-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTWLIQIOIIOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C3C=CC=CN3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447648
Record name 3-(Pyridin-2-yl)[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine

CAS RN

947-88-6
Record name 3-(Pyridin-2-yl)[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine
Reactant of Route 2
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine
Reactant of Route 3
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine
Reactant of Route 4
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine
Reactant of Route 5
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine
Reactant of Route 6
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine

Citations

For This Compound
8
Citations
R Ballesteros‐Garrido, F Blanco, R Ballesteros… - 2009 - Wiley Online Library
In the course of the synthesis of new fluorophores for molecular recognition an experimental ( 1 H NMR) and theoretical (DFT) study of the ring‐chain isomerism of 3‐(pyridin‐2‐yl)[1,2,3]…
G Jiang, Y Lin, M Cai, H Zhao - Synthesis, 2019 - thieme-connect.com
The heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones was achieved in ethyl acetate at room temperature in the presence of an MCM-41-…
Number of citations: 11 www.thieme-connect.com
O Vallcorba, R Adam, J Rius, R Ballesteros… - Powder …, 2014 - cambridge.org
The heteroaryl-substituted triazolopyridines 3-phenyl-7-(pyrazin-2-yl)-[1,2,3]triazolo[1,5-a]pyridine (2) and 3-[6-(pyridazin-3-yl)-pyridin-2-yl]-[1,2,3]triazolo[1,5-a]pyridine (4) have been …
Number of citations: 5 www.cambridge.org
M Gavara-Edo, FJ Valverde-Muñoz… - Journal of Materials …, 2023 - pubs.rsc.org
Among the different types of switchable molecular compounds, sublimable Fe(II) SCO molecules provide a suitable platform to develop smart devices that respond to external stimuli. …
Number of citations: 2 pubs.rsc.org
P Mohite, D Nahar, R Pawara, T Alqahtani… - Arabian Journal of …, 2023 - Elsevier
Background Famous synthetic pharmacophores like Filgotinib, Dapiprazole, and Trazodone have Triazolopyridine as their primary building element. It has become more well-known in …
Number of citations: 1 www.sciencedirect.com
TW Davison - 2014 - ir.canterbury.ac.nz
The coordination chemistry of eight chelating heterocyclic ligands is described. These ligands all contain heterocyclic ring systems with bridgehead nitrogens, and have received little …
Number of citations: 2 ir.canterbury.ac.nz
R Ballesteros-Garrido, L Bonnafoux, FR Leroux… - scholar.archive.org
Starting materials, if commercial, were purchased and used as such, provided that adequate checks (melting ranges, refractive indices, and gas chromatography) had confirmed the …
Number of citations: 0 scholar.archive.org
IR Landman - 2022 - infoscience.epfl.ch
Nitrous oxide (N2O) has gained much interest because of its physiological effects (" laughing gas") and its negative environmental impact (" greenhouse gas"," ozone-depleting …
Number of citations: 0 infoscience.epfl.ch

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